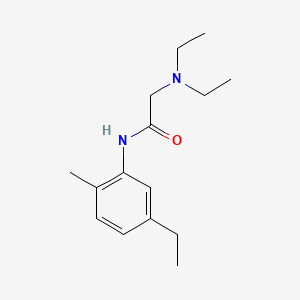
Acetamide, 2-(diethylamino)-N-(5-ethyl-2-methylphenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetamide, 2-(diethylamino)-N-(5-ethyl-2-methylphenyl)-: is an organic compound that belongs to the class of amides It is characterized by the presence of an acetamide group attached to a diethylamino group and a 5-ethyl-2-methylphenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Acetamide, 2-(diethylamino)-N-(5-ethyl-2-methylphenyl)- typically involves the reaction of 5-ethyl-2-methylaniline with diethylamine and acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
[ \text{5-ethyl-2-methylaniline} + \text{diethylamine} + \text{acetic anhydride} \rightarrow \text{Acetamide, 2-(diethylamino)-N-(5-ethyl-2-methylphenyl)-} ]
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using similar starting materials. The process may include steps such as purification and crystallization to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and alkylating agents are commonly employed.
Major Products:
Oxidation: Formation of oxidized derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted acetamide derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as a reagent in organic synthesis.
- Employed in the study of reaction mechanisms.
Biology:
- Investigated for its potential biological activity.
- Studied for its interactions with biological molecules.
Medicine:
- Explored for its potential therapeutic applications.
- Evaluated for its pharmacological properties.
Industry:
- Utilized in the production of specialty chemicals.
- Applied in the development of new materials.
Wirkmechanismus
The mechanism of action of Acetamide, 2-(diethylamino)-N-(5-ethyl-2-methylphenyl)- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The pathways involved in its action can include signal transduction pathways and metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
Acetamide, N-(2,6-dimethylphenyl)-: Similar structure but different substituents.
Acetamide, N-(4-ethylphenyl)-: Similar structure with a different position of the ethyl group.
Uniqueness:
- The presence of both diethylamino and 5-ethyl-2-methylphenyl groups makes this compound unique.
- Its specific structure imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
672-10-6 |
|---|---|
Molekularformel |
C15H24N2O |
Molekulargewicht |
248.36 g/mol |
IUPAC-Name |
2-(diethylamino)-N-(5-ethyl-2-methylphenyl)acetamide |
InChI |
InChI=1S/C15H24N2O/c1-5-13-9-8-12(4)14(10-13)16-15(18)11-17(6-2)7-3/h8-10H,5-7,11H2,1-4H3,(H,16,18) |
InChI-Schlüssel |
PJKWDXKXNIZWSI-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC(=C(C=C1)C)NC(=O)CN(CC)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


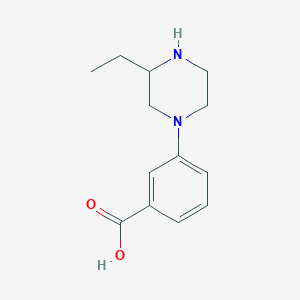
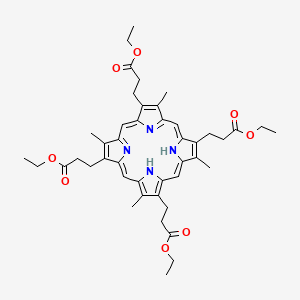
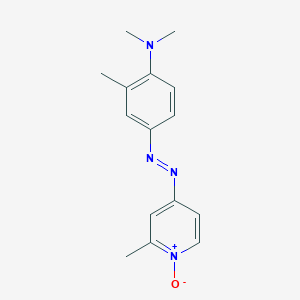

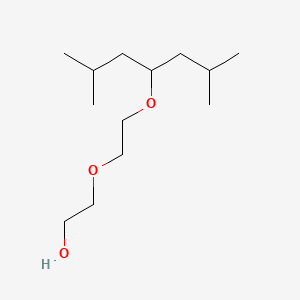

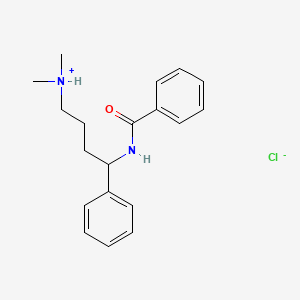

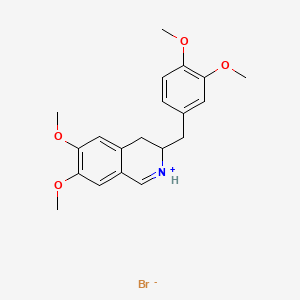
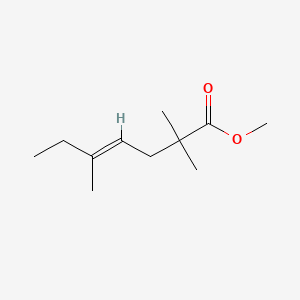


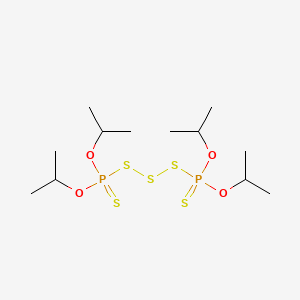
![[1-(3-ethylpent-1-yn-3-yl)azetidin-1-ium-3-yl] N-tert-butylcarbamate;chloride](/img/structure/B13763215.png)
